molecular formula C24H31N5O5S B14110028 1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No.: B14110028
M. Wt: 501.6 g/mol
InChI Key: DUZWDTJOVVJVEJ-UHFFFAOYSA-N
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Description

1’-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a dioxolo ring, and a bipiperidine moiety, making it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4’-bipiperidine]-4’-carboxamide involves multiple steps, starting with the preparation of the quinazolinone core. This is typically achieved through the condensation of anthranilic acid derivatives with formamide or its equivalents. The dioxolo ring is introduced via cyclization reactions involving appropriate diol precursors.

The bipiperidine moiety is synthesized separately, often through the hydrogenation of pyridine derivatives. The final coupling of the quinazolinone-dioxolo intermediate with the bipiperidine derivative is achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1’-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazolinone and butanoyl moieties can be reduced to alcohols.

    Substitution: The hydrogen atoms on the piperidine rings can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4’-bipiperidine]-4’-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites of enzymes, inhibiting their activity, while the dioxolo ring and bipiperidine moiety may enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar compounds include:

    Quinazolinone derivatives: Known for their biological activity and therapeutic potential.

    Dioxolo ring-containing compounds: Often used in medicinal chemistry for their stability and bioactivity.

    Bipiperidine derivatives: Commonly found in pharmaceuticals due to their ability to modulate biological targets.

Compared to these compounds, 1’-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H31N5O5S

Molecular Weight

501.6 g/mol

IUPAC Name

1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C24H31N5O5S/c25-22(32)24(28-8-2-1-3-9-28)6-11-27(12-7-24)20(30)5-4-10-29-21(31)16-13-18-19(34-15-33-18)14-17(16)26-23(29)35/h13-14H,1-12,15H2,(H2,25,32)(H,26,35)

InChI Key

DUZWDTJOVVJVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C(=O)N

Origin of Product

United States

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